molecular formula C10H20O3Si B1587261 3-(Methoxydimethylsilyl)propyl methacrylate CAS No. 66753-64-8

3-(Methoxydimethylsilyl)propyl methacrylate

Cat. No.: B1587261
CAS No.: 66753-64-8
M. Wt: 216.35 g/mol
InChI Key: JBDMKOVTOUIKFI-UHFFFAOYSA-N
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Description

3-(Methoxydimethylsilyl)propyl methacrylate: is an organosilicon compound with the molecular formula C10H20O3Si . It is a methacrylate ester functionalized with a methoxydimethylsilyl group, which imparts unique properties to the compound. This compound is widely used in various industrial and scientific applications due to its ability to form strong bonds with both organic and inorganic materials .

Mechanism of Action

Target of Action

3-(Methoxydimethylsilyl)propyl methacrylate, also known as METHACRYLOXYPROPYLDIMETHYLMETHOXYSILANE, is a versatile organosilane coupling agent . It primarily targets organic materials and inorganic materials surfaces, such as glass fibers in fiberglass and siliceous fillers in plastics, rubbers, paints, and coatings .

Mode of Action

The compound interacts with its targets by forming strong chemical bonds, thereby improving the adhesion between the organic and inorganic materials . This interaction results in enhanced mechanical properties and adhesion to various substrates .

Biochemical Pathways

It’s known that the compound plays a crucial role in the polymerization reactions, where it copolymerizes with other monomers, such as styrene or acrylates, to produce polymer films .

Pharmacokinetics

It’s known that the compound is a liquid at room temperature and is miscible with water , which could influence its distribution and bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action primarily involve the enhancement of mechanical properties and adhesion of various substrates . It is widely used in the production of polymer films with improved mechanical properties .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound is sensitive to moisture and reacts slowly with water . Therefore, it is typically stored in an inert atmosphere at temperatures between 2-8°C to maintain its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Methoxydimethylsilyl)propyl methacrylate typically involves the reaction of methacrylic acid with 3-(methoxydimethylsilyl)propyl alcohol in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product .

Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors with continuous monitoring of reaction parameters. The use of advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compound suitable for various applications .

Scientific Research Applications

Chemistry: 3-(Methoxydimethylsilyl)propyl methacrylate is used as a coupling agent in the synthesis of hybrid organic-inorganic materials. It enhances the compatibility between different phases, leading to materials with superior properties .

Biology and Medicine: In biological research, this compound is used to modify surfaces for cell culture applications. It provides a stable and biocompatible surface for the attachment and growth of cells .

Industry: In the industrial sector, this compound is used in the formulation of adhesives, coatings, and sealants. Its ability to bond with both organic and inorganic substrates makes it valuable in various applications .

Comparison with Similar Compounds

  • 3-(Trimethoxysilyl)propyl methacrylate
  • 3-(Methacryloyloxy)propyltrimethoxysilane

Comparison: 3-(Methoxydimethylsilyl)propyl methacrylate is unique due to its methoxydimethylsilyl group, which provides distinct hydrolytic stability and reactivity compared to other similar compounds. For instance, 3-(Trimethoxysilyl)propyl methacrylate has three methoxy groups, which can lead to different hydrolysis and condensation behaviors .

Properties

IUPAC Name

3-[methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O3Si/c1-9(2)10(11)13-7-6-8-14(4,5)12-3/h1,6-8H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDMKOVTOUIKFI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=C)C(=O)OCCC[Si](C)(C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30985331
Record name 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66753-64-8
Record name 3-Methacryloxypropyldimethylmethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66753-64-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(Methoxydimethylsilyl)propyl methacrylate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066753648
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-[Methoxy(dimethyl)silyl]propyl 2-methylprop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30985331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(methoxydimethylsilyl)propyl methacrylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.060.410
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of incorporating 3-(Methoxydimethylsilyl)propyl methacrylate into the ladder-like diphenylsiloxane-bridged methacryl-phenyl-siloxane (L-MPS) structure?

A1: this compound serves as a crucial building block in the synthesis of L-MPS. Its methacrylate group (CH2=C(CH3)COOC-) provides the UV-curability to the L-MPS. [] This means that upon exposure to UV light, the methacrylate groups undergo polymerization, transforming the liquid L-MPS into a solid, crosslinked network. This property is essential for the encapsulant to effectively protect the LED chip.

Q2: How does the structure of the synthesized L-MPS contribute to its suitability as an LED encapsulant?

A2: The research highlights that the L-MPS molecules, synthesized using this compound, arrange themselves in a closely packed manner, forming a ladder-like structure with a repeating distance of approximately 1.2 nm. [] This dense, ordered arrangement contributes to the material's excellent thermal stability (Td5% of 465.5 °C), resistance to yellowing and sulfidation, and desirable optical properties like high transmittance (98%) and refractive index (1.61 at 450 nm). These characteristics are critical for long-lasting and high-performing LED devices, especially in demanding environments.

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